
Methyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a complex chemical compound with the molecular formula C20H18N2O4 . It has an average mass of 350.368 Da and a monoisotopic mass of 350.126648 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 511.6±60.0 °C at 760 mmHg, and a flash point of 263.2±32.9 °C . It has 6 hydrogen bond acceptors, no hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 67 Å2 .Applications De Recherche Scientifique
Anti-inflammatory Potential
Tetrahydropyrimidine derivatives have been explored for their anti-inflammatory properties. A study conducted by Gondkar, Deshmukh, and Chaudhari (2013) synthesized and characterized several substituted 1,2,3,4-tetrahydropyrimidine derivatives, demonstrating their potent in-vitro anti-inflammatory activity. This research highlights the potential of tetrahydropyrimidine derivatives in designing leads for anti-inflammatory drugs, suggesting a promising avenue for further investigation into their mechanism of action and therapeutic efficacy (Gondkar, Deshmukh, & Chaudhari, 2013).
DNA Methyltransferase Inhibitors
The role of DNA methyltransferase inhibitors in cancer treatment has been a significant focus of research. Goffin and Eisenhauer (2002) reviewed the literature on DNA methyltransferase inhibitors, highlighting their capacity to restore suppressor gene expression and exert antitumor effects. While the specific compound "Methyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" is not directly mentioned, the broader context of pyrimidine derivatives' impact on epigenetic processes underscores their potential in oncology (Goffin & Eisenhauer, 2002).
Biginelli Reaction and Green Chemistry
The Biginelli reaction, a method for synthesizing dihydropyrimidinones (DHPMs), has been adapted to incorporate green chemistry principles. Benincá et al. (2020) utilized (+)-myrtenal as a substrate in an eco-friendly Biginelli synthesis, providing a novel approach to enantiospecific Biginelli reactions. This study not only advances the chemistry of tetrahydropyrimidines but also contributes to the development of sustainable synthetic methodologies (Benincá et al., 2020).
Analytical Methods for Antioxidant Activity
Understanding the antioxidant activity of compounds, including tetrahydropyrimidine derivatives, is crucial in evaluating their potential therapeutic applications. Munteanu and Apetrei (2021) reviewed analytical methods for determining antioxidant activity, providing insights into the mechanisms and efficacy of antioxidants. This research supports the evaluation of tetrahydropyrimidine derivatives for their antioxidant properties, contributing to the development of novel antioxidants (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
methyl 1,3-dibenzyl-2,4-dioxopyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-26-19(24)17-14-21(12-15-8-4-2-5-9-15)20(25)22(18(17)23)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSORHYPIVHATHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

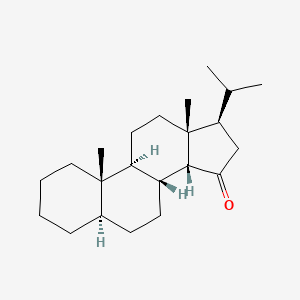


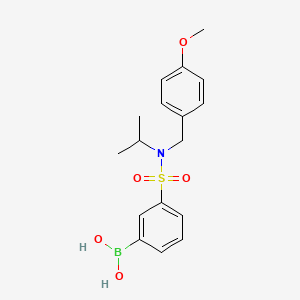


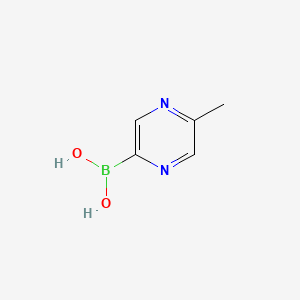


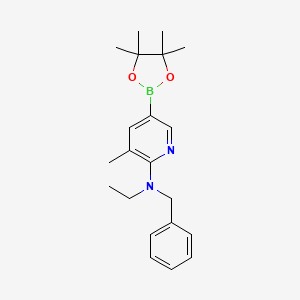


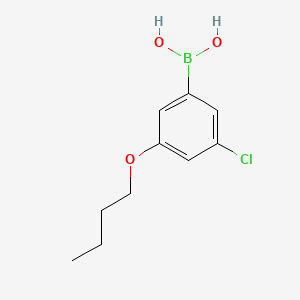
![Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B577596.png)